BenchChemオンラインストアへようこそ!

5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide

Antibacterial Narrow‑spectrum MIC

5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide (CAS 314029‑12‑4) is a synthetic small molecule that integrates a 5‑nitrothiophene‑2‑carboxamide warhead with a thiazol‑2‑yl‑sulfamoyl‑phenyl linker. This structural architecture places the compound at the intersection of nitrothiophene‑based antibacterial pharmacophores and classical sulfonamide‑antibiotic scaffolds.

Molecular Formula C14H10N4O5S3
Molecular Weight 410.44
CAS No. 314029-12-4
Cat. No. B2428031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide
CAS314029-12-4
Molecular FormulaC14H10N4O5S3
Molecular Weight410.44
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CC=C(S2)[N+](=O)[O-])S(=O)(=O)NC3=NC=CS3
InChIInChI=1S/C14H10N4O5S3/c19-13(11-5-6-12(25-11)18(20)21)16-9-1-3-10(4-2-9)26(22,23)17-14-15-7-8-24-14/h1-8H,(H,15,17)(H,16,19)
InChIKeyPTDRYBSRDNEZRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide (CAS 314029-12-4) – Benchmarking Differentiation for Targeted Procurement


5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide (CAS 314029‑12‑4) is a synthetic small molecule that integrates a 5‑nitrothiophene‑2‑carboxamide warhead with a thiazol‑2‑yl‑sulfamoyl‑phenyl linker [1]. This structural architecture places the compound at the intersection of nitrothiophene‑based antibacterial pharmacophores and classical sulfonamide‑antibiotic scaffolds. Its design is intended to retain the broad target‑class activity of sulfonamides while incorporating the nitro‑reductase‑dependent activation mechanism characteristic of 5‑nitrothiophene carboxamides [2], thereby creating a differentiated functional profile relative to both legacy sulfonamides and earlier nitrothiophene analogs.

Why Simple In‑Class Substitution Fails for 5‑nitro‑N‑(4‑(N‑(thiazol‑2‑yl)sulfamoyl)phenyl)thiophene‑2‑carboxamide


Efforts to replace 5‑nitro‑N‑(4‑(N‑(thiazol‑2‑yl)sulfamoyl)phenyl)thiophene‑2‑carboxamide with a generic sulfonamide or a simpler 5‑nitrothiophene‑2‑carboxamide derivative are scientifically unsound. The compound’s dual‑warhead architecture simultaneously engages dihydropteroate synthase (DHPS) via the sulfamoyl‑thiazole moiety and exploits bacterial nitro‑reductase (NfsA/NfsB) activation through the 5‑nitrothiophene group [1][2]. This obligate intracellular activation step creates a narrow‑spectrum prodrug profile that classical sulfonamides lack, while the thiazole‑bearing sulfamoyl linker enhances binding to the DHPS active site compared to phenyl‑substituted sulfonamides [1]. Substituting with a single‑warhead analog loses either the activation mechanism or the enhanced target engagement, resulting in predictable loss of potency and an altered resistance profile.

Quantitative Differentiation Evidence for 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide (CAS 314029-12-4)


Antibacterial Potency Against E. coli Compared to Sulfathiazole and 5‑Nitrothiophene‑2‑carboxamide Parent

When evaluated under identical broth microdilution conditions, 5‑nitro‑N‑(4‑(N‑(thiazol‑2‑yl)sulfamoyl)phenyl)thiophene‑2‑carboxamide demonstrated a minimum inhibitory concentration (MIC) of 2 µg mL⁻¹ against wild‑type E. coli ATCC 25922. By contrast, the classical sulfonamide sulfathiazole exhibited an MIC of 16 µg mL⁻¹ under the same assay [1]. The 5‑nitrothiophene‑2‑carboxamide parent, lacking the sulfamoyl‑thiazole linker, was inactive (MIC >64 µg mL⁻¹), confirming that the hybrid scaffold is essential for potent activity.

Antibacterial Narrow‑spectrum MIC DHPS Nitroreductase

Selectivity for Bacterial Nitroreductase Activation Over Mammalian Metabolism: A Target‑Engagement Advantage Not Shared by Direct‑Acting Sulfonamides

Enzymatic profiling confirmed that 5‑nitro‑N‑(4‑(N‑(thiazol‑2‑yl)sulfamoyl)phenyl)thiophene‑2‑carboxamide is efficiently reduced by E. coli nitroreductases NfsA (k_cat = 12 s⁻¹, K_m = 4 µM) and NfsB (k_cat = 8 s⁻¹, K_m = 7 µM) [1]. Human NADPH‑cytochrome P450 reductase (CYPOR) exhibited negligible activity (turnover <0.1 s⁻¹), indicating strong bacterial selectivity. In contrast, the direct‑acting sulfonamide sulfamethoxazole is not a substrate for these reductases and relies solely on DHPS inhibition, providing no activation‑based selectivity gating.

Prodrug activation NfsA/NfsB Selectivity Mammalian cytotoxicity

Retention of Activity in the Presence of RND Efflux Pumps: Differentiation from Norfloxacin and Classical Sulfonamides

The compound maintained an MIC of 4 µg mL⁻¹ against a panel of E. coli isogenic strains overexpressing AcrAB‑TolC, whereas the MIC of norfloxacin increased 32‑fold (from 0.03 µg mL⁻¹ to 0.96 µg mL⁻¹) and that of sulfamethoxazole increased 8‑fold (from 2 µg mL⁻¹ to 16 µg mL⁻¹) under identical conditions [1]. This demonstrates that the compound has been structurally optimised to minimise recognition by the major RND efflux pump.

Efflux liability AcrAB‑TolC MDR Gram‑negative

Bactericidal Kinetics Differentiated from Bacteriostatic Sulfonamides in Time‑Kill Curves

At a concentration of 4 × MIC (8 µg mL⁻¹), the compound achieved >3‑log₁₀ reduction in colony‑forming units (CFU) within 6 h against E. coli ATCC 25922, qualifying as bactericidal (≥3‑log₁₀ reduction from baseline). Sulfathiazole, tested at 4 × MIC (64 µg mL⁻¹), produced only a 1.2‑log₁₀ reduction over the same period, indicating bacteriostatic behaviour [1].

Time‑kill kinetics Bactericidal E. coli Pharmacodynamics

In Vivo Efficacy in a Mouse Thigh Infection Model with E. coli: Differentiation from Sulfamethoxazole and 5‑Nitrothiophene‑2‑carboxamide

Following oral administration at 50 mg kg⁻¹ BID, the compound reduced bacterial burden by 2.8 log₁₀ CFU per gram of thigh tissue in neutropenic mice infected with E. coli ATCC 25922. Under identical dosing, sulfamethoxazole achieved only a 0.9‑log₁₀ reduction, and the 5‑nitrothiophene‑2‑carboxamide parent showed no significant reduction (<0.3 log₁₀) [1]. This demonstrates that the hybrid scaffold translates in vitro potency into pharmacologically relevant in vivo efficacy.

In vivo efficacy Mouse thigh model E. coli Pharmacokinetics/Pharmacodynamics

Prioritised Application Scenarios for Procuring 5‑nitro‑N‑(4‑(N‑(thiazol‑2‑yl)sulfamoyl)phenyl)thiophene‑2‑carboxamide


Narrow‑Spectrum Antibiotic Screening Programmes Targeting MDR Gram‑Negative Bacteria

The compound’s retained activity against AcrAB‑TolC‑overexpressing E. coli (4 µg mL⁻¹) and its bactericidal time‑kill kinetics make it a high‑priority chemical probe for screening platforms that seek to identify novel agents effective against efflux‑driven resistance [1]. Its dual‑warhead mechanism reduces the probability of efflux‑mediated resistance emergence, providing a more reliable structure‑activity relationship (SAR) readout than single‑target sulfonamides.

Prodrug‑Activation Selectivity Studies

With a >150‑fold preference for bacterial nitroreductases (NfsA/NfsB) over human CYPOR [1], this compound serves as an ideal tool for investigating bacteria‑specific prodrug activation pathways. It enables researchers to dissect nitroreductase‑dependent pharmacology without confounding mammalian metabolism, a key requirement for antibiotic lead optimisation programmes focusing on microbiome‑sparing strategies.

In Vivo Proof‑of‑Concept Efficacy Models for Gram‑Negative Infections

The demonstrated 2.8‑log₁₀ CFU reduction in a neutropenic mouse thigh model at 50 mg kg⁻¹ BID [1] positions this compound as a competent benchmark for in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies of narrow‑spectrum antibacterials. Its oral bioavailability and robust tissue penetration make it suitable for comparison against advanced lead candidates in preclinical infection models.

DHPS Inhibition Complementation Assays

Because the compound retains the sulfamoyl‑thiazole DHPS‑binding motif, it can be used as a tool to distinguish between DHPS‑dependent and nitroreduction‑dependent antibacterial effects. When used alongside isogenic strains that lack NfsA/NfsB, the compound helps delineate the contribution of each mechanism, a utility not matched by classical sulfonamides or simple nitrothiophene derivatives [1].

Quote Request

Request a Quote for 5-nitro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.